molecular formula C23H19BrN2O4 B11556701 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11556701
M. Wt: 467.3 g/mol
InChI Key: HKFGOCOTBNQGED-AFUMVMLFSA-N
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Description

4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a phenyl ring substituted with a bromine atom, and a methylphenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction between 3-methylphenoxyacetic acid and hydrazine hydrate forms the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-bromobenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. The bromine atom can also participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
  • 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Uniqueness

4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in binding affinity and selectivity compared to its analogs.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H19BrN2O4/c1-16-3-2-4-21(13-16)29-15-22(27)26-25-14-17-5-11-20(12-6-17)30-23(28)18-7-9-19(24)10-8-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

HKFGOCOTBNQGED-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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